molecular formula C14H12ClFN4S2 B4610122 N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide

N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide

Cat. No.: B4610122
M. Wt: 354.9 g/mol
InChI Key: LZPHLQZHMLENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide is a useful research compound. Its molecular formula is C14H12ClFN4S2 and its molecular weight is 354.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0175946 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probe for Zn2+ Detection

A practical application of hydrazine-carbothioamide-based fluorescent chemosensors, including derivatives of N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide, has been for the selective detection of Zn2+ ions. These chemosensors exhibit selective fluorescence emission for Zn2+ without interference from other metal ions, useful in environmental and biological contexts such as paper strips, zebrafish, and real water samples detection. The mechanism relies on a chelation-enhanced fluorescence process, highlighting the compound's potential in trace metal ion analytics (Suh et al., 2022).

Anticonvulsant Activity

Research into novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothio amides, closely related to the structure of this compound, has shown promising results for anticonvulsant activity. These compounds have been evaluated in various seizure models, showing significant protection against seizures and good binding properties with epilepsy molecular targets. This highlights their potential in developing new anticonvulsant medications (Tripathi et al., 2012).

Solubility and Dissolution Thermodynamics

The solubility of this compound derivatives in various solvents has been extensively studied to understand their physicochemical properties better. Such studies are crucial for pharmaceutical formulation development, providing insights into the solubility behavior of these compounds across different temperatures and solvents. This research assists in the optimization of drug delivery systems and enhances the bioavailability of potential pharmaceuticals (Bhat et al., 2014).

Antioxidant Activity

Hydrazinecarbothioamides, including this compound derivatives, have been synthesized and evaluated for their antioxidant activity. These compounds exhibit significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The research indicates potential therapeutic applications in developing antioxidant supplements or drugs (Barbuceanu et al., 2014).

Environmental Pollutant Detection

Another application of hydrazinecarbothioamide-based compounds is in the detection of environmental pollutants. Specific derivatives have been employed as electro-catalyst mediators in sensors for measuring significant water pollutants like hydrazine and chlorophenols, indicating their utility in environmental monitoring and safety (Tahernejad-Javazmi et al., 2018).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-fluorophenyl)carbamothioylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4S2/c15-9-4-6-11(7-5-9)17-13(21)19-20-14(22)18-12-3-1-2-10(16)8-12/h1-8H,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPHLQZHMLENGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-N'-(3-fluorophenyl)-1,2-hydrazinedicarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.